molecular formula C21H29FO5 B14095381 (8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14095381
M. Wt: 380.4 g/mol
InChI Key: JSUMKPYWINKKCZ-WLNOOPTGSA-N
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Description

The compound (8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological activity. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.

    Introduction of functional groups: Fluorination, hydroxylation, and acetylation are key steps that introduce the functional groups at specific positions on the molecule.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Purification processes: Techniques such as crystallization, chromatography, and distillation are used to purify the compound.

    Quality control: Ensuring the consistency and quality of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a useful tool for probing biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its complex structure and functional groups suggest it may have activity against certain diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (8S,9R,10S,13S,14S,16R,17S)-9-chloro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
  • (8S,9R,10S,13S,14S,16R,17S)-9-bromo-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H29FO5

Molecular Weight

380.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO5/c1-18-6-5-13(24)9-12(18)3-4-14-15-10-16(25)21(27,17(26)11-23)19(15,2)7-8-20(14,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20+,21-/m0/s1

InChI Key

JSUMKPYWINKKCZ-WLNOOPTGSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)CC[C@@]43C)F

Canonical SMILES

CC12CCC3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)CCC43C)F

Origin of Product

United States

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